2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride
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Overview
Description
2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride is a heterocyclic compound that contains both an oxadiazole ring and a morpholine ring. The oxadiazole ring is known for its diverse biological activities and is frequently used in medicinal chemistry. The morpholine ring is a common structural motif in pharmaceuticals, contributing to the compound’s solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves the cyclization of appropriate precursors. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the formation of the oxadiazole ring without the need for protective groups, yielding structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as the use of safer solvents and reagents, and the minimization of waste, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to ring opening.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the oxadiazole ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction could lead to ring-opened products.
Scientific Research Applications
2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring are also used in pharmaceuticals for their solubility and bioavailability properties.
Uniqueness
2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride is unique due to the combination of the oxadiazole and morpholine rings, which confer both biological activity and favorable pharmacokinetic properties. This dual functionality makes it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
2648948-14-3 |
---|---|
Molecular Formula |
C6H10ClN3O2 |
Molecular Weight |
191.6 |
Purity |
95 |
Origin of Product |
United States |
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